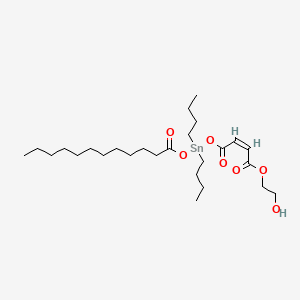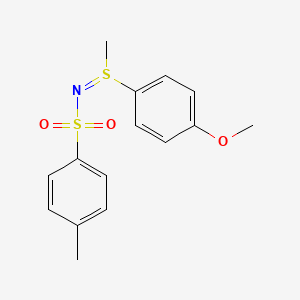
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a methoxyphenyl group, a methyl group, and a sulfanylidene group attached to a benzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of 4-methoxyaniline with a suitable methylating agent under controlled conditions.
Sulfonation: The next step involves the sulfonation of the methoxyphenyl intermediate using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Introduction of the Sulfanylidene Group:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Sulfides: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-chlorobenzenesulfonamide
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-nitrobenzenesulfonamide
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-aminobenzenesulfonamide
Uniqueness
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is unique due to the presence of the methoxy group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
15436-21-2 |
|---|---|
Molekularformel |
C15H17NO3S2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(NZ)-N-[(4-methoxyphenyl)-methyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S2/c1-12-4-10-15(11-5-12)21(17,18)16-20(3)14-8-6-13(19-2)7-9-14/h4-11H,1-3H3 |
InChI-Schlüssel |
QTLHCQCALCEXFJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


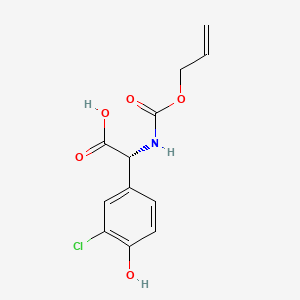



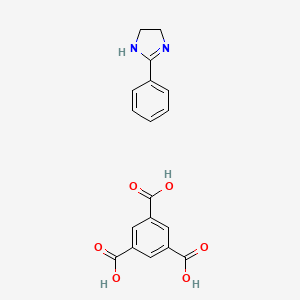
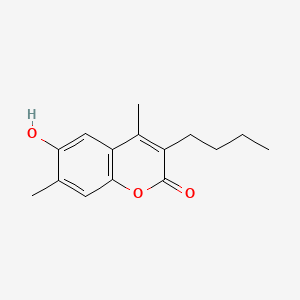

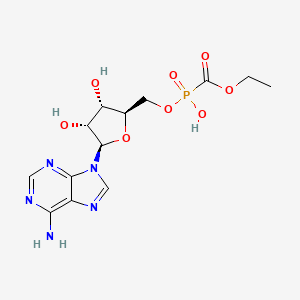

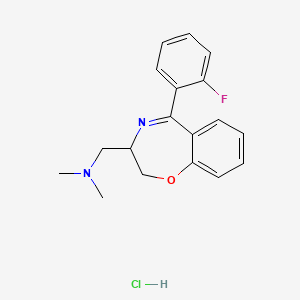
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
